Acid-PEG2-SS-PEG2-Acid Acid-PEG2-SS-PEG2-Acid Acid-PEG2-SS-PEG2-acid is a cleavable PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 1807539-10-1
VCID: VC0517046
InChI: InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)
SMILES: C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O
Molecular Formula: C14H26O8S2
Molecular Weight: 386.47

Acid-PEG2-SS-PEG2-Acid

CAS No.: 1807539-10-1

Cat. No.: VC0517046

Molecular Formula: C14H26O8S2

Molecular Weight: 386.47

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Acid-PEG2-SS-PEG2-Acid - 1807539-10-1

Specification

CAS No. 1807539-10-1
Molecular Formula C14H26O8S2
Molecular Weight 386.47
IUPAC Name 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C14H26O8S2/c15-13(16)1-3-19-5-7-21-9-11-23-24-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18)
Standard InChI Key TZKZHEPGHNBGKD-UHFFFAOYSA-N
SMILES C(COCCOCCSSCCOCCOCCC(=O)O)C(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Properties

Acid-PEG2-SS-PEG2-Acid is identified by the CAS number 1807539-10-1 and has the molecular formula C14H26O8S2 . The compound's IUPAC name is 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoic acid, though it is also known by the synonym 4,7,14,17-Tetraoxa-10,11-dithiaeicosanedioic acid . With a molecular weight of 386.5 g/mol, this compound represents a mid-sized molecule with significant functional versatility .

The compound possesses several key physical and chemical properties that influence its behavior in biological systems and chemical reactions:

PropertyValue
Molecular Weight386.5 g/mol
XLogP3-AA-0.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count10
Rotatable Bond Count19
Topological Polar Surface Area162 Ų
Predicted Relative Density1.278 g/cm³

Table 1: Physical and chemical properties of Acid-PEG2-SS-PEG2-Acid

The structural characteristics of Acid-PEG2-SS-PEG2-Acid include a polyethylene glycol backbone integrated with a disulfide bond, flanked by carboxylic acid terminal groups. This arrangement confers both water solubility and reactive functionality, making it particularly useful in biochemical applications .

Structural Features and Molecular Characteristics

Acid-PEG2-SS-PEG2-Acid exhibits several important structural features that contribute to its functionality:

Molecular Structure

The compound contains a central disulfide bond (-S-S-) that serves as a cleavable junction, flanked by polyethylene glycol (PEG) units on both sides, with each terminus featuring a carboxylic acid group. The presence of PEG units enhances water solubility while providing flexibility to the molecular structure . The disulfide bond is strategically positioned to allow for controlled cleavage under specific conditions, particularly in reducing environments .

Functional Groups

The two carboxylic acid groups at both termini are crucial reactive sites that facilitate conjugation reactions, particularly with primary amines to form stable amide bonds. These functional groups enable the compound to serve as a homobifunctional linker, capable of connecting two separate molecules simultaneously .

Cleavability

The disulfide bond within the structure can be cleaved by reducing agents such as dithiothreitol (DTT), allowing for controlled release of conjugated molecules. This property is particularly valuable in drug delivery applications where targeted release is desired .

Mechanism of Action and Biochemical Interactions

Acid-PEG2-SS-PEG2-Acid functions primarily through its ability to form covalent bonds with target molecules while maintaining a cleavable junction:

Conjugation Mechanism

The compound's carboxylic acid groups can undergo reactions with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds. This chemistry enables the compound to serve as a bridge between various biomolecules, particularly in the context of antibody-drug conjugates (ADCs) .

Cleavage and Release Mechanism

In biological systems, the disulfide bond in Acid-PEG2-SS-PEG2-Acid responds to reducing environments, such as those found in tumor microenvironments or within cellular compartments like lysosomes. Upon exposure to reducing agents, the disulfide bond undergoes cleavage, resulting in the controlled release of conjugated molecules . This property is particularly valuable for targeted drug delivery, as it allows for stable circulation in the bloodstream followed by specific release at target sites .

Stability Profile

Acid-PEG2-SS-PEG2-Acid demonstrates stability in non-reducing environments, making it suitable for applications where prolonged circulation is required before reaching target tissues. The PEG units contribute to this stability by enhancing water solubility and reducing recognition by the immune system, thereby extending circulation time in biological systems .

Applications in Drug Delivery Systems

Acid-PEG2-SS-PEG2-Acid has found significant applications in drug delivery systems due to its unique structural properties:

Antibody-Drug Conjugates

One of the most prominent applications of Acid-PEG2-SS-PEG2-Acid is in the development of antibody-drug conjugates (ADCs) . In this context, the compound serves as a linker connecting an antibody to a cytotoxic drug, enabling targeted delivery to cancer cells. The process involves several steps:

  • The ADC formed with Acid-PEG2-SS-PEG2-Acid binds to specific antigens on the surface of target cells.

  • Following binding, the ADC-antigen complex undergoes internalization into the cell.

  • Within the cell, the acidic and reducing environment of the lysosome triggers cleavage of the disulfide bond.

  • This cleavage releases the cytotoxic drug specifically within the target cell, minimizing damage to healthy cells .

This targeted approach significantly enhances the therapeutic index of cytotoxic drugs by reducing systemic toxicity while maximizing efficacy at the target site .

Controlled Release Systems

Beyond ADCs, Acid-PEG2-SS-PEG2-Acid is utilized in various controlled release systems that respond to cellular environments . Its cleavable disulfide bond allows for the design of drug carriers that remain stable during circulation but release their payload under specific conditions present in disease sites .

Bioconjugation Applications

The compound facilitates bioconjugation processes in various research applications, enabling the attachment of functional molecules to biomolecules of interest . This capability supports diverse research endeavors in molecular biology, drug discovery, and diagnostics .

Comparison with Similar Compounds

Acid-PEG2-SS-PEG2-Acid belongs to a family of PEG-based linkers with varying structural features. A comparison with related compounds highlights its unique properties:

CompoundKey Structural FeaturesDistinctive Properties
Acid-PEG2-SS-PEG2-Acid4-unit PEG linker, disulfide bond, dual carboxylic acid terminiBalanced chain length, optimal solubility, cleavable
Acid-PEG4-SS-PEG4-AcidLonger PEG chain, disulfide bond, dual carboxylic acid terminiIncreased solubility and flexibility
Propargyl-PEG1-SS-PEG1-acidShorter PEG chain, propargyl group, disulfide bondSuitable for click chemistry applications
T-BUo2c-PEG2-SS-PEG2-CO2tBUPEG2 units, disulfide bond, t-butyl protected carboxylic acidsProtected form, increased lipophilicity

Table 2: Comparison of Acid-PEG2-SS-PEG2-Acid with related compounds

This comparison illustrates that Acid-PEG2-SS-PEG2-Acid offers a balance of properties that make it particularly suitable for applications requiring moderate water solubility, stability, and controlled cleavability.

Research Applications Beyond Drug Delivery

While drug delivery represents a primary application, Acid-PEG2-SS-PEG2-Acid has versatility in other research domains:

Chemistry Applications

In synthetic chemistry, the compound serves as a valuable building block for creating complex molecules with specific functional properties. Its bifunctional nature enables it to connect diverse chemical entities in controlled orientations.

Biological Research

Beyond drug delivery, the compound facilitates studies on protein modifications, cell surface labeling, and other biological investigations requiring controlled conjugation and release mechanisms . These applications contribute to fundamental research in cellular biology and biochemistry.

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